7-Fluoroquinoline-8-sulfonyl chloride
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Overview
Description
7-Fluoroquinoline-8-sulfonyl chloride is a chemical compound with the molecular formula C9H6ClFNO2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of both fluorine and sulfonyl chloride groups in its structure makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic fluoro-dechlorination of 5,6,7,8-tetrachloroquinoline, which yields a mixture of fluorinated quinolines . The sulfonyl chloride group can then be introduced using chlorosulfonic acid or sulfuryl chloride under controlled conditions .
Industrial Production Methods: Industrial production of 7-Fluoroquinoline-8-sulfonyl chloride often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoroquinoline-8-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) can be used under specific conditions.
Major Products:
Nucleophilic Substitution: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation and Reduction: The products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Fluoroquinoline-8-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Fluoroquinoline-8-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical syntheses and biological assays .
Molecular Targets and Pathways: In biological systems, fluorinated quinoline derivatives target bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication. By stabilizing the enzyme-DNA complex, these compounds inhibit DNA synthesis and lead to bacterial cell death .
Comparison with Similar Compounds
8-Quinolinesulfonyl chloride: Similar in structure but lacks the fluorine atom, which can significantly alter its reactivity and biological activity.
7-Fluoro-4-chloroquinoline: Another fluorinated quinoline derivative but with different substitution patterns, leading to different chemical and biological properties.
Fluoroquinolones: A class of antibiotics that include fluorine atoms in their structure, known for their broad-spectrum antibacterial activity.
Uniqueness: The presence of both fluorine and sulfonyl chloride groups in 7-Fluoroquinoline-8-sulfonyl chloride makes it unique in its reactivity and applications. The fluorine atom enhances its biological activity, while the sulfonyl chloride group provides a reactive site for further chemical modifications .
Properties
IUPAC Name |
7-fluoroquinoline-8-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO2S/c10-15(13,14)9-7(11)4-3-6-2-1-5-12-8(6)9/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDQKSWUOLQECM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)F)S(=O)(=O)Cl)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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